1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorophenylsulfonyl group and a carboxamide group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide typically involves several steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a suitable carboxamide precursor under controlled conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often employing agents like lithium aluminum hydride, can convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation .
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research into its pharmacological properties has shown promise in the development of new drugs for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorophenylsulfonyl group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects. Additionally, the piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide can be compared to other similar compounds, such as:
1-(4-Fluorophenylsulfonyl)pyrrolidine: This compound shares the fluorophenylsulfonyl group but has a pyrrolidine ring instead of a piperidine ring, affecting its chemical properties and biological activity.
4-Fluorophenylsulfonylacetonitrile: While it contains the same fluorophenylsulfonyl group, the presence of an acetonitrile group leads to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCOXBOQTVXGEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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